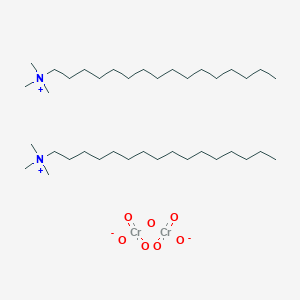
2H-benzimidazole
Overview
Description
2H-Benzimidazole, also known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is a white solid that appears in the form of tabular crystals and is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Benzimidazole can be synthesized through several methods, the most common being the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
When aldehydes are used instead of formic acid, 2-substituted derivatives of benzimidazole are obtained .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling, where aromatic 1,2-phenylenediamines react with various aldehydes under oxidative conditions. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazoles depending on the reagents used.
Scientific Research Applications
2H-Benzimidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Serve as probes in biochemical assays and as inhibitors in enzymatic reactions.
Medicine: Many benzimidazole derivatives are used as pharmaceutical agents, including antifungal, antiviral, and anticancer drugs.
Industry: Employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2H-benzimidazole varies depending on its application:
Anticancer Activity: It exerts its effects through DNA alkylation, DNA binding, and inhibition of tubulin polymerization. These actions disrupt cell division and induce apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the synthesis of essential biomolecules in microorganisms, leading to their death.
Enzyme Inhibition: It acts as an inhibitor of various enzymes by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Imidazole: Similar structure but lacks the fused benzene ring.
Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles, which have additional functional groups attached to the core structure.
Uniqueness: 2H-Benzimidazole is unique due to its fused ring structure, which imparts stability and allows for diverse chemical modifications. This makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVLMCSXDIGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429529 | |
| Record name | 2H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-94-6 | |
| Record name | 2H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















